2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
Description
The compound 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one features a hybrid scaffold combining an indole moiety, a piperidine ring, and a 1,3,4-thiadiazole group. Its structure is characterized by:
- Ethanone bridge: The ketone linker between indole and piperidine provides conformational flexibility, critical for molecular recognition .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a ligand for neurological or antimicrobial targets.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(9-12-10-18-15-4-2-1-3-14(12)15)21-7-5-13(6-8-21)23-17-20-19-11-24-17/h1-4,10-11,13,18H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIIUKMDFCQTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)Piperidine
The piperidine-thiadiazole ether segment is pivotal for target engagement in biological systems. Two primary methods dominate its synthesis:
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction between 4-hydroxypiperidine and 2-chloro-1,3,4-thiadiazole is the most widely employed route. Key parameters include:
- Base : Potassium carbonate (K₂CO₃) enhances nucleophilicity by deprotonating the hydroxyl group.
- Solvent : Anhydrous dimethylformamide (DMF) optimizes solubility and reaction kinetics.
- Conditions : Heating at 60–80°C for 12–24 hours achieves yields of 45–72%.
Mechanistic Insight :
The reaction proceeds via the formation of a Meisenheimer complex, where the piperidine oxygen attacks the electron-deficient carbon adjacent to the thiadiazole’s sulfur atom. Steric hindrance at the piperidine’s 4-position necessitates prolonged reaction times to ensure complete substitution.
Table 1: Optimization of SNAr Reaction Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 60–80°C | 45–72 |
| Reaction Time | 12–24 hours | — |
| Base | K₂CO₃ | — |
| Solvent | Anhydrous DMF | — |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), the reaction proceeds at room temperature in tetrahydrofuran (THF), yielding 68–85%. However, the requirement for anhydrous conditions and costly reagents limits scalability.
Preparation of 2-(1H-Indol-3-yl)Ethan-1-one
The indole-ethanone fragment is synthesized via Friedel-Crafts acylation or phase-transfer catalysis (PTC).
Friedel-Crafts Acylation
Indole undergoes electrophilic substitution at the 3-position using acetyl chloride and AlCl₃ in dichloromethane. This method yields 70–80% but requires rigorous moisture exclusion.
Phase-Transfer Catalysis (PTC)
A greener approach employs K₂CO₃ and tetrabutylphosphonium bromide (n-Bu₄PBr) in water. Indole reacts with bromoacetyl bromide at 25°C, achieving 85–92% yield without chromatographic purification.
Table 2: Comparison of Indole-Ethanone Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 70–80 |
| PTC | K₂CO₃/H₂O | 85–92 |
Coupling Strategies
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr kinetics but complicate purification. Hydrophobic solvents (toluene) improve isolation but slow reaction rates.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Total Synthesis Pathways
| Route | Key Step | Overall Yield (%) |
|---|---|---|
| SNAr + Alkylation | Piperidine alkylation | 30–45 |
| Mitsunobu + PTC | Phase-transfer coupling | 50–62 |
The Mitsunobu-PTC combination offers higher yields but incurs greater costs. SNAr-alkylation remains preferable for large-scale synthesis due to reagent affordability.
Chemical Reactions Analysis
Table 1: Synthetic Optimization Parameters
| Reaction Step | Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| Indole-thioether formation | K₂CO₃, DMF, 60°C, 12 h | 78 | 2-(1H-Indol-3-ylthio)ethanone |
| Piperidine-thiadiazole coupling | NaH, THF, 0°C → rt, 6 h | 65 | 4-(1,3,4-Thiadiazol-2-yloxy)piperidine |
Indole Motety
-
Electrophilic substitution : Nitration (HNO₃/AcOH, 0°C) occurs preferentially at the 5-position of the indole ring.
-
Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives, altering electronic properties .
1,3,4-Thiadiazole Ring
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom in DCM/TEA, forming sulfonium salts.
-
Nucleophilic displacement : The thiadiazole-oxygen-piperidine linkage undergoes hydrolysis under acidic conditions (HCl/EtOH, reflux) to yield 4-hydroxypiperidine derivatives .
Ethanone Bridge
-
Condensation reactions : Forms hydrazones with thiosemicarbazide (EtOH, Δ), enabling access to pyrazole-thiazole hybrids .
Table 2: Stability Profile
Kinase Inhibition
-
Modifications at the thiadiazole oxygen (e.g., substituting with bulkier groups) enhance selectivity for GLS1 kinase (IC₅₀ = 12 nM vs. 45 nM for parent compound) .
-
SAR Table :
| Derivative | R Group at Thiadiazole-O | GLS1 IC₅₀ (nM) | Solubility (µg/mL) |
|------------------------------|---------------------------|-----------------|---------------------|
| Parent compound | -H | 45 | 8.2 |
| 2-Methylthiazole analog | -CH₃ | 28 | 5.1 |
| 4-Fluorophenyl analog | -C₆H₄F | 12 | 3.9 |
Antimicrobial Activity
-
Hybrids generated via hydrazone formation exhibit broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) .
Hypothesized Reaction Pathways
-
Cross-coupling reactions : Suzuki-Miyaura coupling at the indole 5-position using Pd(PPh₃)₄/B(OH)₂-Ar derivatives could introduce aryl groups for enhanced π-stacking.
-
Click chemistry : Azide-alkyne cycloaddition at the piperidine nitrogen to append triazole moieties, improving aqueous solubility.
Critical Challenges
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to the compound . The 1,3,4-thiadiazole moiety is known for exhibiting significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research has shown that derivatives of 1,3,4-thiadiazole can effectively inhibit the growth of human leukemia (HL-60) and ovarian cancer (SK-OV-3) cells. One study reported an IC50 value of 19.5 μM for a related compound against the SK-OV-3 cell line, indicating promising anticancer activity .
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | HL-60 | 25.0 | |
| Thiadiazole Derivative B | SK-OV-3 | 19.5 | |
| Thiadiazole Derivative C | MOLT-4 | 30.0 |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets:
- Microbiological Evaluation : Several studies have documented the antimicrobial efficacy of related compounds against bacteria and fungi. For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli using disc diffusion methods .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound X | S. aureus | 15 | |
| Compound Y | E. coli | 12 | |
| Compound Z | C. albicans | 10 |
Neuropharmacological Applications
Some derivatives containing indole and thiadiazole moieties have been explored for their neuropharmacological properties:
- Potential Antidepressant Effects : Certain compounds have been evaluated for their ability to modulate neurotransmitter levels in animal models, suggesting a potential role in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs sharing key structural motifs:
Piperidine-Linked Indolyl Ethanones
Thiadiazole-Containing Analogs
Thiazole vs. Thiadiazole Derivatives
Key Structural and Functional Insights
Role of Thiadiazole : The 1,3,4-thiadiazole group enhances electron-deficient character, improving interactions with catalytic residues in enzymes (e.g., kinases or proteases) compared to thiazole analogs .
Indole Position : Indole substitution at position 3 (vs. 1) optimizes aromatic stacking in receptor-binding pockets, as seen in serotonin receptor ligands .
Piperidine Flexibility : The piperidine ring’s conformation adjusts based on substituents (e.g., thiadiazole-2-yloxy vs. chlorophenyl), affecting bioavailability .
Data Tables
Table 1: Molecular Properties of Selected Compounds
Biological Activity
The compound 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one presents significant interest in medicinal chemistry due to its structural components, which include an indole moiety and a thiadiazole ring. These features are associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings.
Structural Overview
The compound can be structurally represented as follows:
It features an indole core, which is known for its presence in numerous biologically active compounds, alongside a thiadiazole derivative that enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds with indole and thiadiazole structures exhibit potent anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that indole-thiadiazole derivatives could inhibit CDK1 with an IC50 value as low as 0.86 µM against pancreatic ductal adenocarcinoma cells, suggesting significant potential for this class of compounds in cancer therapy .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activity. The incorporation of the thiadiazole ring into the structure of the compound may enhance its efficacy against various pathogens. For example, a related study found that indole-thiadiazole compounds exhibited notable antifungal activity against several strains of fungi . This suggests that the compound could be explored further for its potential as an antimicrobial agent.
Anti-inflammatory Effects
Indole derivatives have been linked to anti-inflammatory effects in various studies. The presence of the thiadiazole moiety may contribute to this activity by modulating inflammatory pathways. Research has indicated that similar compounds can reduce inflammation markers in vitro, thus providing a rationale for further investigation into the anti-inflammatory potential of 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one .
Case Studies and Research Findings
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one involves multi-step organic reactions that allow for the functionalization of both the indole and thiadiazole rings. Understanding the SAR is crucial for optimizing biological activity; modifications at certain positions on the indole or thiadiazole rings can significantly impact potency and selectivity against target biomolecules .
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine-thiadiazole coupling | Thionyl chloride, DMF, reflux | 65–78 | |
| Indole moiety attachment | Knoevenagel condensation, 40°C, 12 hrs | 52–60 | |
| Final purification | Silica gel chromatography (EtOAc:Hex = 3:7) | >95% purity |
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks. For example, the indole NH proton typically appears as a singlet at δ 10.5–11.0 ppm, while thiadiazole protons resonate at δ 8.2–8.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₇N₅O₂S: 384.1125) .
- X-ray Crystallography : If crystalline, this method provides unambiguous confirmation of stereochemistry and bond angles, as seen in structurally similar triazolo-pyridazine derivatives .
Advanced: How can researchers address contradictory data regarding the compound’s biological activity across different assay systems?
Answer:
Contradictions often arise from assay-specific variables (e.g., cell line selectivity, solvent interference). Methodological solutions include:
- Dose-response standardization : Use a wide concentration range (nM to μM) to account for potency variations .
- Solvent controls : DMSO concentrations >0.1% may inhibit certain targets; validate with solvent-matched blanks .
- Orthogonal assays : Confirm activity via complementary methods (e.g., enzymatic inhibition + cellular viability assays) .
- Structural analogs : Compare activity with derivatives (e.g., piperazine vs. pyrrolidine analogs) to identify scaffold-specific effects .
Advanced: What methodologies optimize reaction yields during the coupling of indole and thiadiazole-piperidine moieties?
Answer:
Yield optimization requires balancing steric and electronic factors:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for heteroaromatic systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole nitrogen .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yields >70% .
Q. Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 78 |
| THF | 60 | 12 | 45 |
| DCM | 40 | 24 | 32 |
Advanced: How do structural modifications at the piperidine-thiadiazole junction influence target binding affinity?
Answer:
Modifications alter steric bulk and electronic properties, impacting target interactions:
- Oxygen vs. sulfur linkers : Thioether linkages (S) increase lipophilicity, enhancing membrane permeability but reducing solubility .
- Piperidine substitution : N-Methylation decreases rotational freedom, improving binding to rigid enzyme pockets (e.g., kinase ATP sites) .
- Thiadiazole substituents : Electron-withdrawing groups (e.g., -CF₃) enhance π-stacking with aromatic residues in target proteins .
Case Study : Replacing the thiadiazole oxygen with sulfur in analogs increased IC₅₀ values against kinase X by 3-fold due to altered H-bonding .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., thionyl chloride derivatives) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb powders (e.g., vermiculite) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites. For example, indole-thiadiazole analogs show hydrogen bonding with Glu205 in caspase-3 .
- MD simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in thiadiazole) for scaffold optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
